molecular formula C10H16 B1594330 1,5-Dimethyl-1,5-cyclooctadiene CAS No. 3760-14-3

1,5-Dimethyl-1,5-cyclooctadiene

Cat. No.: B1594330
CAS No.: 3760-14-3
M. Wt: 136.23 g/mol
InChI Key: RYOGZVTWMZNTGL-UHFFFAOYSA-N
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Description

1,5-Dimethyl-1,5-cyclooctadiene is an organic compound with the molecular formula C10H16. It is a cyclic hydrocarbon characterized by two double bonds and two methyl groups attached to the cyclooctadiene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethyl-1,5-cyclooctadiene can be synthesized through several methods. One common method involves the dimerization of butadiene in the presence of a nickel catalyst. This reaction produces a mixture of cyclooctadiene isomers, including this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of high-pressure reactors and specialized catalysts to ensure high yields and purity. The process typically includes purification steps such as distillation and chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-1,5-cyclooctadiene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include epoxides, alcohols, and halogenated derivatives. These products are valuable intermediates in the synthesis of more complex organic molecules .

Scientific Research Applications

1,5-Dimethyl-1,5-cyclooctadiene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-dimethyl-1,5-cyclooctadiene involves its ability to form stable complexes with transition metals. These complexes can facilitate various catalytic processes, including hydrogenation, polymerization, and cross-coupling reactions. The compound’s double bonds and methyl groups play a crucial role in its reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of two methyl groups, which enhance its stability and reactivity compared to its non-methylated counterparts. This makes it particularly valuable in the synthesis of complex organic molecules and in catalytic applications .

Properties

IUPAC Name

(1Z,5Z)-1,5-dimethylcycloocta-1,5-diene
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InChI

InChI=1S/C10H16/c1-9-5-3-7-10(2)8-4-6-9/h5,8H,3-4,6-7H2,1-2H3/b9-5-,10-8-
Source PubChem
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InChI Key

RYOGZVTWMZNTGL-UDRCNDPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(=CCC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C/CC/C(=C\CC1)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
Source PubChem
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DSSTOX Substance ID

DTXSID3063172
Record name 1,5-Cyclooctadiene, 1,5-dimethyl-
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Molecular Weight

136.23 g/mol
Source PubChem
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Physical Description

Yellow liquid; [Sigma-Aldrich MSDS]
Record name 1,5-Dimethyl-1,5-cyclooctadiene
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CAS No.

3760-14-3
Record name 1,5-Dimethyl-1,5-cyclooctadiene
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Record name 1,5-Dimethyl-1,5-cyclooctadiene
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Record name 1,5-Cyclooctadiene, 1,5-dimethyl-
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Record name 1,5-Cyclooctadiene, 1,5-dimethyl-
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Record name 1,5-dimethylcycloocta-1,5-diene
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Record name 1,5-Dimethyl-1,5-cyclooctadiene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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